N-(2-carbamoylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
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Description
N-(2-carbamoylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds within the pyrazole and thiophene families includes synthesis and crystal structure analysis, revealing insights into their molecular and crystal configurations. For example, the synthesis and characterization of pyrazole derivatives have been extensively studied, providing foundational knowledge for developing new compounds with potential therapeutic applications (Prabhuswamy et al., 2016). These studies often focus on elucidating the molecular interactions and stability, contributing to the broader understanding of how such compounds can be utilized in various scientific research contexts.
Antimicrobial and Antifungal Activity
Another significant area of research involves evaluating the antimicrobial and antifungal activities of pyrazole and thiophene derivatives. Compounds have been synthesized and tested for their potential to inhibit bacterial and fungal growth, indicating their relevance in developing new antimicrobial agents. For instance, a variety of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides demonstrated potential antibacterial and antifungal activities, highlighting the therapeutic potential of these chemical families (Sowmya et al., 2018).
Pharmacological Properties
The pharmacological exploration of pyrazole and thiophene derivatives extends to their interaction with biological receptors, elucidating their potential as therapeutic agents. Research into compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a cannabinoid receptor antagonist, provides insight into the design of new drugs with specific receptor target profiles (Shim et al., 2002).
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c19-17(23)13-4-1-2-6-14(13)20-18(24)16-12-5-3-7-15(12)21-22(16)11-8-9-27(25,26)10-11/h1-2,4,6,11H,3,5,7-10H2,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGCARIFCVGEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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